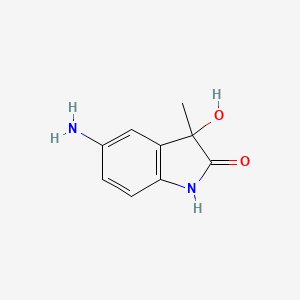![molecular formula C7H5N3O3 B3219732 3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol CAS No. 1190320-27-4](/img/structure/B3219732.png)
3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol
Vue d'ensemble
Description
3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol is a heterocyclic compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 g/mol . This compound features a pyrrole ring fused to a pyridine ring, with a nitro group at the 3-position and a hydroxyl group at the 6-position. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Méthodes De Préparation
The synthesis of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol involves several steps. One common method includes the nitration of pyridine derivatives. For example, the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent produces the N-nitropyridinium ion, which can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . This intermediate can undergo further reactions to introduce the pyrrole ring and hydroxyl group, completing the synthesis of this compound.
Analyse Des Réactions Chimiques
3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using reagents such as ammonia or amines.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-b]pyridin-6-ol: This compound has a similar structure but lacks the nitro group, which can result in different chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit various biological activities.
Propriétés
IUPAC Name |
3-nitro-1,5-dihydropyrrolo[3,2-c]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-1-5-4(2-9-7)6(3-8-5)10(12)13/h1-3,8H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYAEBISPZSONX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC1=O)C(=CN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3219656.png)
![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B3219663.png)
![3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3219666.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B3219670.png)
![6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219676.png)
![3-Chloro-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219679.png)
![4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219685.png)
![3-Amino-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B3219691.png)

![6,7-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219700.png)
![2H-Pyrrolo[3,2-b]pyridin-2-one, 1,3-dihydro-6,7-dimethyl-](/img/structure/B3219704.png)
![3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B3219712.png)
![4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B3219720.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B3219728.png)
